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Compound of Interest

Compound Name: 1,4-Bis(vinyloxy)-butane

Cat. No.: B1205016

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
bis(vinyloxy)butane, a versatile chemical intermediate. The document outlines the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols for their acquisition. This information is critical for the
identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 1,4-bis(vinyloxy)butane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (5,

Coupling Constant

Signal Assignment Multiplicity
ppm) (3, Hz)
J_cis = 6-8 Hz,
=CH-O- ~6.4-6.6 dd -
J_trans = 13-15 Hz
J trans = 13-15 Hz,
=CHz2 (trans to -O) ~4.1-4.3 dd
J_gem=1-3Hz
] J cis =6-8 Hz, J_gem
=CHz: (cis to -O) ~3.9-4.1 dd
=1-3Hz
-O-CH2- ~3.6-3.8 m
-CH2-CHa- ~1.7-1.9 m

Note: The chemical shifts for the vinyl protons are highly characteristic and appear as a set of
doublet of doublets (dd). The methylene protons of the butane chain appear as multiplets (m).

13C NMR (Carbon-13 NMR) Data

Carbon Assignment

Chemical Shift (6, ppm)

=CH-O- ~151 - 153
=CH: ~86 - 88
-O-CHz2- ~67 - 69
-CH2-CH:- ~25-27
Infrared (IR) Spectroscopy
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Wavenumber (cm~—?) Vibration Type Intensity
~3100 - 3000 =C-H stretch Medium
~2950 - 2850 C-H stretch (alkane) Strong

~1640 - 1620 C=C stretch Strong

~1220 =C-0O-C stretch (asymmetric) Strong

~850 =C-H bend (out-of-plane) Medium-Weak

Note: The strong C=C stretching and the characteristic =C-O-C stretching bands are key

diagnostic peaks in the IR spectrum of vinyl ethers.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

m/z Relative Intensity Proposed Fragment
142 Low [M]* (Molecular lon)
113 Moderate [M - CzH3]*

85 High [M - C2H30 - C2H2]*
71 Moderate [CaH7O]*

57 High [CaHs]*

43 High [CsH7]* or [C2H30]*
27 High [C2Hs]*

Note: The molecular ion peak for ethers is often weak.[1] The fragmentation pattern is

characterized by o-cleavage and rearrangements. The mass spectrum for 1,4-

bis(vinyloxy)butane is available in the NIST WebBook.[2][3]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a general guide and may require optimization based on the specific
instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation

o Accurately weigh approximately 10-20 mg of 1,4-bis(vinyloxy)butane for *H NMR and 50-100
mg for 13C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, Acetone-de).

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

« Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.
1H and 3C NMR Acquisition

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is
recommended.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
Perform automatic or manual shimming to optimize the magnetic field homogeneity.

e 'H NMR Parameters:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: Typically 10-15 ppm.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16 scans for a concentrated sample.

e 1BC NMR Parameters:

o

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

[¢]

Spectral Width: Typically 0-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 128 scans or more, depending on the sample concentration.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)
e Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

e Place a small drop of neat 1,4-bis(vinyloxy)butane directly onto the ATR crystal or onto one
salt plate.

« If using salt plates, carefully place the second plate on top to create a thin liquid film.
FTIR Acquisition
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

e Background Spectrum: Record a background spectrum of the empty sample compartment
(or with clean, empty salt plates/ATR crystal).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Spectrum: Place the prepared sample in the spectrometer and acquire the
spectrum.

e Parameters:
o Spectral Range: Typically 4000-400 cm~1,
o Resolution: 4 cm~1is generally sufficient.
o Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

e Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)
e Sample Preparation:

o Prepare a dilute solution of 1,4-bis(vinyloxy)butane in a volatile organic solvent (e.g.,
dichloromethane, hexane) at a concentration of approximately 10-100 pg/mL.

¢ Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an
Electron lonization source and a quadrupole analyzer).

e GC Conditions:

[¢]

Injection Port Temperature: 250 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes,
then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e MS Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 300.
o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to 1,4-bis(vinyloxy)butane in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with library

data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,4-bis(vinyloxy)butane.
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Caption: General workflow for the spectroscopic analysis of 1,4-bis(vinyloxy)butane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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